

## Introduction to RdRP-IN-2 and the RdRp Target

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Compound of Interest		
Compound Name:	RdRP-IN-2	
Cat. No.:	B8201782	Get Quote

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of the genome of RNA viruses, including SARS-CoV-2.[1] Its essential role and conservation among coronaviruses make it a prime target for antiviral drug development.[2] RdRp inhibitors are broadly classified as nucleoside inhibitors, which mimic natural substrates and target the catalytic active site, and non-nucleoside inhibitors (NNIs), which bind to allosteric sites, often inducing conformational changes that disrupt enzyme function.[3]

**RdRP-IN-2** (also referred to as Compound 17 in its primary publication) is a non-nucleotide inhibitor identified as a potent blocker of SARS-CoV-2 replication.[2][4] It is a derivative of HeE1-2Tyr, a compound originally discovered as an inhibitor of flavivirus RdRp.[2]

### **Quantitative Analysis of Inhibitory Activity**

Biochemical and cell-based assays have been employed to quantify the inhibitory potency of **RdRP-IN-2** and its analogs against SARS-CoV-2 RdRp and viral replication. The key quantitative metrics are summarized below.



Compound	Target	Assay Type	Metric	Value	Reference
RdRP-IN-2 (Cmpd 17)	SARS-CoV-2 RdRp	Biochemical	IC50	41.2 μΜ	[4]
HeE1-2Tyr (Cmpd 16)	SARS-CoV-2 RdRp	Biochemical	IC50	27.6 ± 2.1 μM	[2]
Compound 18	SARS-CoV-2 RdRp	Biochemical	IC50	85.5 ± 2.0 μM	[2]
RdRP-IN-2 (Cmpd 17)	SARS-CoV-2	Cell-Based (Vero)	EC50	527.3 nM	[4]
RdRP-IN-2 (Cmpd 17)	SARS-CoV-2 / FIPV	Cell-Based	Inhibition	Complete at 50 μM	[2]

Table 1: Summary of quantitative inhibitory data for RdRP-IN-2 and related compounds.

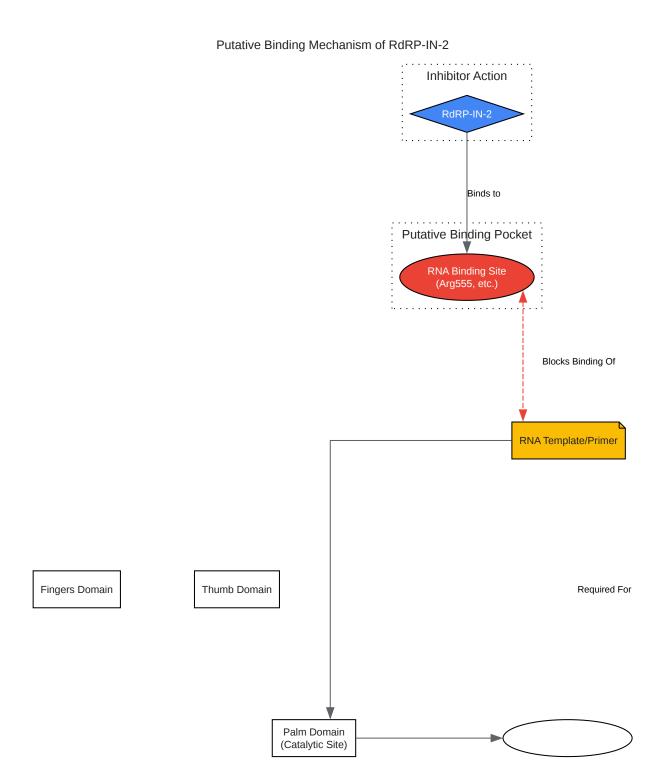
## Putative Binding Site of RdRP-IN-2 on RdRp

As a non-nucleoside inhibitor, **RdRP-IN-2** is presumed to bind to an allosteric site rather than the catalytic active site within the palm domain. Structural and biochemical data for its parent compound, HeE1-2Tyr, provide significant insight into the likely binding location.

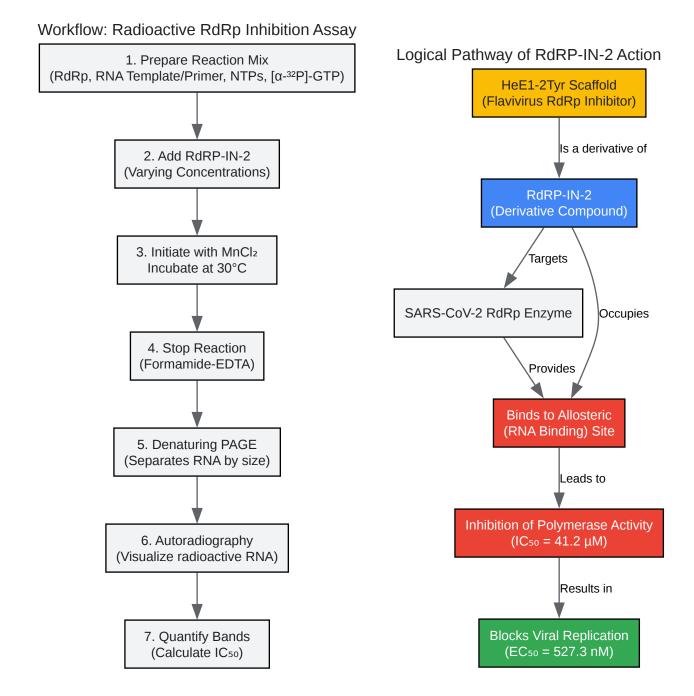
Cryo-electron microscopy studies revealed that HeE1-2Tyr binds within the RNA binding site of the SARS-CoV-2 RdRp.[5][6] This binding is competitive with the RNA template/primer, suggesting a mechanism of action that involves blocking the entry or proper positioning of the nucleic acid substrate.[5][7] It is highly probable that **RdRP-IN-2** shares this binding pocket. Structural analysis of the HeE1-2Tyr complex shows a stack of three inhibitor molecules occupying the site where RNA would normally bind.[5] This unique binding mode is stabilized by an "arginine bracket," with an ionic bond formed between the inhibitor and the guanidinium group of Arg555.[5]

Other key residues identified in or near potential non-nucleoside inhibitor binding pockets include Asn496, Asn497, Lys500, Lys551, Arg553, and Arg836.[8][9]









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